Fenchyl acetate

Descripción

Propiedades

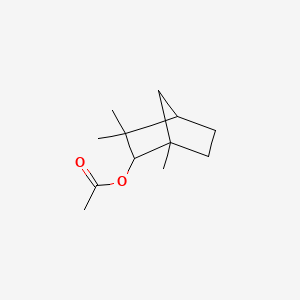

IUPAC Name |

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWUWIGZUVEFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2CCC1(C2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047197 | |

| Record name | 3,3-Dimethyl-8,9-dinorbornan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless mobile liquid; Mild, sweet, fir oil type aroma | |

| Record name | 1,3,3-Trimethyl-2-norbornanyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 1,3,3-Trimethyl-2-norbornanyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.973-0.979 | |

| Record name | 1,3,3-Trimethyl-2-norbornanyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13851-11-1, 4057-31-2 | |

| Record name | Fenchyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13851-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptan-2-ol, 1,3,3-trimethyl-, acetate, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004057312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenchyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013851111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenchyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-8,9-dinorbornan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-dimethyl-8,9-dinorbornan-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8JL13M20M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Fenchyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchyl acetate (CAS No: 13851-11-1) is a bicyclic monoterpenoid ester recognized for its characteristic camphoraceous, pine-like aroma.[1][2] As a significant component in various essential oils, it finds extensive application in the fragrance, flavor, and personal care industries.[3] Beyond its organoleptic properties, this compound serves as a valuable organic solvent and an intriguing molecule for chemical synthesis and potential pharmaceutical applications.[3] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, complete with experimental protocols and structured data to support advanced research and development.

Chemical Identity and Structure

This compound, systematically named 1,3,3-trimethyl-2-norbornanyl acetate, is the acetate ester of fenchyl alcohol.[1][4] Its chemical structure is characterized by the bicyclo[2.2.1]heptane framework. The compound exists as a mixture of isomers, primarily the α- and β-forms, and can also be found as different stereoisomers, such as the endo- and exo-isomers.[5][6]

-

Synonyms: 1,3,3-Trimethyl-2-norbornanyl acetate, Fenchyl acetic acid, Acetic acid fenchyl ester[1][9]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, compiled from various sources for ease of reference and comparison.

Table 1: General and Thermal Properties

| Property | Value | Temperature (°C) | Pressure | Citations |

| Physical State | Clear, mobile liquid | 20 | Ambient | [2][10] |

| Color | Colorless to pale yellow | Ambient | Ambient | [3][11] |

| Boiling Point | 220 °C | 760 mmHg | [1][2] | |

| Melting Point | 7–8 °C | Ambient | [1] | |

| Flash Point | 76–84 °C | Closed Cup | [1][11] | |

| Vapor Pressure | 0.117 mmHg | 25 | [2] | |

| < 0.1 mmHg | [10] |

Table 2: Optical and Physical Properties

| Property | Value | Temperature (°C) | Citations |

| Density | 0.98 g/mL | 25 | |

| 0.965–0.975 g/mL | 20 | [10] | |

| Specific Gravity | 0.973–0.979 | 25 | [2] |

| 0.967 | [12] | ||

| Refractive Index (nD) | 1.456–1.462 | 20 | [2] |

| 1.4540–1.4590 | 20 | [10][13] | |

| Optical Rotation ([α]/D) | +45° to +55° | [2][14] | |

| +54° | 22 |

Table 3: Solubility and Partitioning

| Property | Value/Description | Temperature (°C) | Citations |

| Solubility in Water | Insoluble / Negligible | Ambient | [1][2][10] |

| 23.23 mg/L (estimated) | 25 | [2][12] | |

| Solubility in Organic Solvents | Soluble in alcohol, oils, and organic solvents | Ambient | [1][3] |

| Soluble in 70% ethanol (1:6) and 95% ethanol (1:1) | Ambient | [10] | |

| LogP (o/w) | 3.516 (estimated) | [2] | |

| 3.86 (calculated) | [12] |

Experimental Protocols

The determination of physicochemical properties requires standardized methodologies to ensure accuracy and reproducibility. Below are detailed protocols for key experiments.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and utilizes a MelTemp apparatus or similar heating block.[15]

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: MelTemp apparatus, capillary tube (closed at one end), "minipipet" (narrower capillary tube open at both ends), thermometer.[15]

-

Procedure:

-

Introduce a small amount of this compound into the closed-end capillary tube.

-

Invert a smaller, open-ended capillary tube (minipipet) and place it inside the larger tube containing the sample, ensuring the open end is submerged in the liquid.

-

Place the assembly in the heating block of the MelTemp apparatus.

-

Heat the block gradually. As the temperature rises, a stream of bubbles will emerge from the inverted inner capillary.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inner capillary tube.[15]

-

Record the temperature.

-

Determination of Density

-

Objective: To measure the mass per unit volume of the liquid.

-

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m2).

-

Empty and dry the pycnometer. Fill it with this compound.

-

Repeat the thermal equilibration in the water bath at the same temperature.

-

Adjust the liquid level, dry the exterior, and weigh the pycnometer filled with this compound (m3).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water (where ρ_water at the experimental temperature is known).

-

Determination of Refractive Index

-

Objective: To measure the extent to which light is bent when passing through the substance.

-

Apparatus: Abbe refractometer, constant temperature water circulator, light source (sodium D-line, 589 nm), dropper, soft tissue.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Connect the refractometer to a water bath set to a constant temperature (e.g., 20°C).[16]

-

Apply a few drops of this compound to the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If necessary, adjust the compensator to eliminate any color fringe and sharpen the dividing line.

-

Read the refractive index from the instrument's scale.[16]

-

Synthesis and Workflow Visualization

This compound is typically synthesized via the esterification of fenchyl alcohol. A common industrial method involves the reaction of fenchol with acetic anhydride, using a catalyst.[3][13]

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

Proper handling of this compound is crucial in a laboratory or industrial setting.

-

General Precautions: Use in a well-ventilated area.[1][17] Avoid contact with skin and eyes, and avoid inhalation of vapors.[11][17] Wear suitable protective clothing, including gloves and safety goggles.[1][17]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated place, away from heat, light, and ignition sources.[1][11][18]

-

Fire Safety: this compound is a combustible liquid. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[11][17]

-

Spills: In case of a spill, absorb with an inert material like sand or earth and collect it in a suitable container for disposal.[11] Prevent entry into drains and waterways.[11][18]

Conclusion

This compound possesses a well-defined set of physicochemical properties that are critical to its application in various industries. This guide provides the essential quantitative data and standardized methodologies necessary for its effective use in research, quality control, and product development. A thorough understanding of these properties, combined with adherence to safety protocols, will enable professionals to harness the full potential of this versatile compound.

References

- 1. This compound | Industrial Chemicals Manufacturer [chemicalbull.com]

- 2. This compound, 13851-11-1 [thegoodscentscompany.com]

- 3. foreverest.net [foreverest.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Endo-fenchyl acetate rich essential oil of Strobilanthes sessilis Nees inflorescence and its characterisation using GC, GC-MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha-Fenchyl acetate | C12H20O2 | CID 6427102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nmppdb.com.ng [nmppdb.com.ng]

- 9. Showing Compound this compound (FDB010420) - FooDB [foodb.ca]

- 10. ventos.com [ventos.com]

- 11. chemicalbull.com [chemicalbull.com]

- 12. foreverest.org [foreverest.org]

- 13. CN103012130A - Method for preparing this compound - Google Patents [patents.google.com]

- 14. parchem.com [parchem.com]

- 15. phillysim.org [phillysim.org]

- 16. enfsi.eu [enfsi.eu]

- 17. chemicalbook.com [chemicalbook.com]

- 18. directpcw.com [directpcw.com]

Natural sources and isolation of Fenchyl acetate

An In-depth Technical Guide to the Natural Sources and Isolation of Fenchyl Acetate

This compound is a bicyclic monoterpenoid ester recognized for its characteristic fresh, camphoraceous, and pine-like aroma with sweet, citrus, and fir undertones.[1][2][3] This naturally occurring compound is a significant component in the essential oils of various plants and is widely utilized in the fragrance and flavor industries.[4] Its applications range from perfumes, soaps, and personal care products to imparting subtle fruity and herbal notes in food and beverages.[4][5] This technical guide provides a comprehensive overview of the natural sources of this compound, along with detailed methodologies for its isolation and purification, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Natural Sources of this compound

This compound is found in a variety of aromatic plants. The concentration of this ester can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. It has been identified in the essential oils of plants such as fennel, rosemary, and several species of Strobilanthes and Alpinia.[5][6][7][8][9]

Quantitative Data on this compound in Natural Sources

The following table summarizes the concentration of this compound in various plant species as reported in the scientific literature.

| Plant Species | Plant Part | This compound Concentration (%) | Reference |

| Strobilanthes sessilis Nees | Dried Inflorescence | 89.33 (endo-fenchyl acetate) | [7][8] |

| Strobilanthes angustifrons | Fresh Aerial Parts | 72.0 | [8] |

| Alpinia calcarata Rosc. | Root | 51.34 | [9] |

| Strobilanthes glutinosa | Fresh Aerial Parts | 41.2 | [8] |

| Alpinia calcarata Rosc. | Stem Sheath | 19.16 | [9] |

| Foeniculum vulgare (Fennel) | Not Specified | 14.21 | [8] |

| Chaerophyllum macrospermum | Not Specified | 12.7 | [8] |

| Leutea glaucopruinosa | Not Specified | 4.5 | [8] |

Other reported natural sources of this compound include the leaves and terminal branches of Juniperus rigida, Seseli sibiricum, rosemary oil, hinoki leaf oil, sweet basil, Thuja occidentalis, and Houttuynia cordata.[2][5][6][10]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is typically a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

Step 1: Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting volatile compounds, such as those found in essential oils, from plant materials.

Experimental Protocol:

-

Preparation of Plant Material: The specific part of the plant rich in this compound (e.g., dried inflorescence of S. sessilis) is collected and, if necessary, ground to a coarse powder to increase the surface area for efficient extraction.[7]

-

Apparatus Setup: A Clevenger-type apparatus is set up for hydrodistillation. The ground plant material is placed in a round-bottom flask and submerged in distilled water.

-

Distillation: The flask is heated, causing the water and volatile components of the plant material to vaporize. The steam, carrying the essential oil vapors, rises and enters a condenser.

-

Condensation and Separation: In the condenser, the steam is cooled and condenses back into a liquid, which is a mixture of water and the immiscible essential oil. This mixture is collected in a separating funnel or a specific collection vessel of the Clevenger apparatus.

-

Oil Collection: Due to the difference in density, the essential oil will form a separate layer from the water and can be collected. The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

Step 2: Purification by Vacuum Fractional Distillation

The crude essential oil obtained from hydrodistillation is a complex mixture of various terpenes and other volatile compounds. Fractional distillation is employed to separate these components based on their differences in boiling points.[11] Given the relatively high boiling point of this compound (approximately 220°C at atmospheric pressure) and the thermal sensitivity of terpenes, vacuum fractional distillation is the preferred method to prevent degradation.[12]

Experimental Protocol:

-

Apparatus Setup: A vacuum fractional distillation apparatus is assembled. This includes a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[13] All joints must be properly sealed to maintain the vacuum.

-

Sample Preparation: The crude essential oil is placed in the round-bottom flask along with boiling chips or a magnetic stir bar for smooth boiling.

-

Distillation Process:

-

The system is evacuated to the desired pressure (e.g., 10-15 mmHg).[13]

-

The flask is gently heated. As the mixture boils, the vapor rises through the fractionating column.

-

The column allows for multiple condensation-vaporization cycles, enriching the vapor with the more volatile components (those with lower boiling points) at the top of the column.[11]

-

Fractions are collected based on the boiling point at the reduced pressure. The temperature should be monitored closely. Fractions corresponding to the boiling point of this compound under the applied vacuum are collected in a separate receiving flask.

-

Step 3: High-Purity Isolation by Column Chromatography

For applications requiring high-purity this compound, such as in drug development or as an analytical standard, column chromatography is an effective final purification step.[14] This technique separates compounds based on their differential adsorption to a stationary phase.[14]

Experimental Protocol:

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel.[15] The column is then equilibrated with a non-polar solvent system (mobile phase), such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.[16]

-

Sample Loading: The this compound-rich fraction obtained from distillation is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel column.

-

Elution: The mobile phase is allowed to flow through the column either by gravity or by applying positive pressure (flash chromatography).[13] The polarity of the solvent system can be gradually increased (gradient elution) to effectively separate compounds with different polarities.[15]

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed using a technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.

-

Solvent Removal: The pure fractions are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound.[13]

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural plant source.

Caption: Workflow for the isolation of this compound.

References

- 1. perfumersworld.com [perfumersworld.com]

- 2. Showing Compound this compound (FDB010420) - FooDB [foodb.ca]

- 3. This compound – aromatic pine/herbal acetate [myskinrecipes.com]

- 4. This compound | Industrial Chemicals Manufacturer [chemicalbull.com]

- 5. foreverest.net [foreverest.net]

- 6. This compound, 13851-11-1 [thegoodscentscompany.com]

- 7. Endo-fenchyl acetate rich essential oil of Strobilanthes sessilis Nees inflorescence and its characterisation using GC, GC-MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 10. 1,3,3-Trimethyl-2-norbornanyl acetate | C12H20O2 | CID 107217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Purification [chem.rochester.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. jackwestin.com [jackwestin.com]

- 15. jppres.com [jppres.com]

- 16. Chromatography [chem.rochester.edu]

Fenchyl Acetate Stereoisomers: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenchyl acetate, a bicyclic monoterpenoid ester, is a molecule of significant interest in the fields of flavor, fragrance, and pharmacology. It exists as a set of stereoisomers, primarily the endo and exo diastereomers, each with corresponding enantiomers. The spatial arrangement of the acetate group confers distinct physicochemical and biological properties to these isomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their defining characteristics, relevant experimental protocols, and known biological activities. A key focus is placed on the diuretic potential of this compound and its proposed mechanism of action involving the nitric oxide signaling pathway. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile compound.

Introduction to this compound Stereoisomers

This compound is a fragrant chemical compound found in various plants, including certain species of Croton and Alpinia.[1] It is structurally characterized by a fenchane skeleton with an acetate functional group. The stereochemistry at the carbon atom to which the acetate is attached gives rise to two main diastereomers: endo-fenchyl acetate and exo-fenchyl acetate. Each of these diastereomers is chiral and therefore exists as a pair of enantiomers. The most commonly encountered isomers are designated as α-fenchyl acetate (endo) and β-fenchyl acetate (exo).[2][3] The specific stereoisomer can significantly influence its aroma profile, physicochemical properties, and biological activity, a critical consideration in drug development and other applications.[4][5][6]

Physicochemical and Spectroscopic Characteristics

The distinct spatial arrangements of the this compound stereoisomers lead to variations in their physical and spectroscopic properties. While data for a mixture of isomers is often reported, this section aims to delineate the properties of the individual endo and exo forms where available.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its primary stereoisomers. It is important to note that some reported values pertain to a mixture of isomers, which is common in commercially available samples.[7][8]

| Property | General this compound (Mixture) | endo-Fenchyl Acetate | exo-Fenchyl Acetate |

| Molecular Formula | C₁₂H₂₀O₂[7][9] | C₁₂H₂₀O₂[2][3] | C₁₂H₂₀O₂[1][9] |

| Molecular Weight | 196.29 g/mol [7] | 196.29 g/mol [2] | 196.29 g/mol [1] |

| CAS Number | 13851-11-1[7][9] | 4057-31-2[2][3] | 76109-40-5[10] |

| Appearance | Colorless liquid[11] | Colorless liquid | Colorless liquid |

| Odor | Sweet, pine, balsamic[7][12] | - | - |

| Boiling Point | 220 °C (lit.)[7][8] | 219-220 °C[13] | - |

| Density | 0.98 g/mL at 25 °C (lit.)[7][8] | - | - |

| Refractive Index | n20/D 1.456 (lit.)[7][8] | - | - |

| Optical Rotation | [α]22/D +54° (neat, for a specific mixture)[7][8] | Laevorotatory for the major enantiomer in Strobilanthes sessilis oil[14] | - |

| Water Solubility | 23.23 mg/L at 25 °C (calculated)[11] | - | - |

| logP (o/w) | 3.86 (calculated)[11] | 2.764 (calculated)[2] | 3.1 (calculated)[1] |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and differentiation of this compound stereoisomers. Gas chromatography, often coupled with mass spectrometry, is a primary tool for separating and identifying these isomers based on their retention times.

| Spectroscopic Data | General this compound (Mixture) | endo-Fenchyl Acetate | exo-Fenchyl Acetate |

| Mass Spectrometry (MS) | Key fragments (m/z) available in NIST database.[15] | - | - |

| Infrared (IR) Spectroscopy | Spectra available in NIST database.[16][17] | - | - |

| Nuclear Magnetic Resonance (NMR) | - | 2D-NMR (HSQC, HMBC, ROESY) used to confirm endo configuration.[14] | - |

| Gas Chromatography (GC) Retention Index | Varies with column and conditions.[5] | Non-polar column: ~1205-1240[2][3] | Standard non-polar: 1214; Semi-standard non-polar: ~1230-1233; Standard polar: 1480[1][9] |

Experimental Protocols

Synthesis of this compound Stereoisomers

The primary method for synthesizing this compound is the esterification of fenchyl alcohol (fenchol) with an acetylating agent.[10] The stereochemical outcome of the synthesis is dependent on the stereochemistry of the starting fenchol.

General Protocol for Esterification:

-

Reactants: Fenchol (a specific stereoisomer if desired), acetic anhydride, and a catalyst (e.g., pyridine or a solid acid catalyst). A patent describes a method using fenchol, acetic anhydride, and a catalyst in a 1:0.73:0.08 ratio.[18]

-

Reaction Conditions: The reactants are typically heated under reflux. One patented method specifies heating at 120°C for 3 hours.[18]

-

Work-up:

-

The reaction mixture is cooled.

-

It is then neutralized with a base, such as a 30% sodium hydroxide solution, to remove unreacted acetic anhydride and the catalyst.[18]

-

The organic layer is washed with water and brine.

-

The crude product is dried over an anhydrous salt (e.g., magnesium sulfate).

-

-

Purification: The final product is purified by vacuum distillation or fractionation through a vacuum rectification tower to obtain high-purity this compound.[18]

Note: The synthesis of specific stereoisomers requires the use of stereoisomerically pure fenchol.

Separation and Analysis of Stereoisomers

Gas chromatography (GC) is the most effective technique for the separation and analysis of this compound stereoisomers.

General GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.[9]

-

Carrier Gas: Helium is a typical carrier gas.[9]

-

Temperature Program: A temperature gradient is employed to achieve separation. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 280°C.[9]

-

Identification: Isomers are identified based on their characteristic retention indices and mass spectra, which can be compared to reference data from databases like the NIST WebBook.[3][9]

Protocol for Structural Elucidation by 2D-NMR:

For unambiguous confirmation of the endo or exo configuration, 2D-NMR techniques are invaluable.[14]

-

Sample Preparation: A purified sample of the this compound isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

NMR Experiments: A suite of 2D-NMR experiments is performed, including:

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which is crucial for distinguishing between endo and exo isomers.[14]

-

-

Data Analysis: The correlation peaks in the 2D spectra are analyzed to piece together the molecular structure and confirm the stereochemistry.

Biological Activity and Pharmacological Potential

This compound has been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1] Of particular note is its potential as a diuretic agent.

Diuretic Activity

A recent study demonstrated that this compound exhibits significant diuretic activity in a dose-dependent manner.[2] The administration of this compound led to a notable increase in urine output and the excretion of sodium and potassium ions, with an efficacy comparable to the standard diuretic drug furosemide.[2][7]

-

Acute Toxicity: The study also established a good safety profile for this compound, with an LD₅₀ greater than 2000 mg/kg in rats, indicating low acute toxicity.[2][7]

-

Stereoisomer Specificity: It is critical to highlight that this study did not specify which stereoisomer of this compound was used. Given that stereochemistry can profoundly impact pharmacological activity, future research should focus on evaluating the diuretic potential of the individual endo, exo, and enantiomeric forms of this compound.[19][20]

Proposed Mechanism of Diuretic Action: The Nitric Oxide Pathway

The diuretic effect of this compound is proposed to be mediated through the nitric oxide (NO) signaling pathway.[2][3][7] NO is a key signaling molecule in the renal system that promotes diuresis and natriuresis (sodium excretion).[1][8]

The proposed mechanism involves the following steps:

-

Stimulation of Nitric Oxide Synthase (NOS): this compound is thought to stimulate endothelial nitric oxide synthase (eNOS) in the renal vasculature and tubules.[1][13]

-

Production of Nitric Oxide (NO): Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[13]

-

Inhibition of Renal Reabsorption: The produced NO acts on the kidney tubules, particularly the proximal tubules and collecting ducts, to inhibit the reabsorption of sodium and water.[1][21] This leads to an increase in their excretion in the urine.

-

Increased Renal Blood Flow: NO also acts as a vasodilator in the renal arteries, which can increase renal blood flow and glomerular filtration rate, further contributing to the diuretic effect.[1][9]

Conclusion and Future Directions

This compound stereoisomers present a compelling area of study for researchers in both academia and industry. The distinct properties of the endo and exo forms, coupled with the emerging evidence of significant biological activity, underscore the importance of stereospecific analysis. The diuretic potential of this compound, mediated through the nitric oxide pathway, opens avenues for its investigation as a potential therapeutic agent.

Key areas for future research include:

-

Stereospecific Pharmacological Studies: A critical need exists to evaluate the biological activities, particularly the diuretic effect, of each individual stereoisomer of this compound to determine which form is responsible for the observed effects.

-

Detailed Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways affected by this compound stereoisomers is necessary.

-

Development of Stereoselective Syntheses: Efficient and scalable methods for the synthesis of enantiomerically pure this compound isomers would greatly facilitate further research and potential commercial applications.

This technical guide provides a foundational understanding of this compound stereoisomers. It is anticipated that continued research will further clarify the unique characteristics and potential applications of each of these fascinating molecules.

References

- 1. Nitric oxide produced by endothelial nitric oxide synthase promotes diuresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diuretic Potential of this compound with Its Mechanism of Action: Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. endo-Fenchyl acetate (CAS 4057-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitric oxide produced by endothelial nitric oxide synthase promotes diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of nitric oxide pathway in hypotensive and renal effects of furosemide during extracellular volume expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. foreverest.net [foreverest.net]

- 11. This compound (CAS 13851-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound [webbook.nist.gov]

- 13. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diuretic Potential of this compound with Its Mechanism of Action: Toxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound [webbook.nist.gov]

- 16. Diuretic Potential of this compound with Its Mechanism of Action: Toxicity Study – ScienceOpen [scienceopen.com]

- 17. This compound [webbook.nist.gov]

- 18. CN103012130A - Method for preparing this compound - Google Patents [patents.google.com]

- 19. On the other hand: the stereoselectivity of drug action at ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chiral aspects of drug action at ion channels: a commentary on the stereoselectivity of drug actions at voltage-gated ion channels with particular reference to verapamil actions at the Ca2+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nitric oxide inhibits ADH-stimulated osmotic water permeability in cortical collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenchyl acetate CAS number and molecular structure

Introduction

Fenchyl acetate is a monoterpenoid ester recognized for its characteristic mild, sweet, and pine-like aroma.[1] This bicyclic monoterpene derivative is found in various essential oils, including those from fennel, rosemary, and the leaves of Juniperus rigida.[1][2] It is primarily utilized as a fragrance ingredient in a wide array of products such as perfumes, soaps, and other toiletries, as well as in household cleaners and detergents.[3][4] Additionally, it serves as a flavoring agent in the food industry. This technical guide provides an in-depth look at the chemical and physical properties of this compound, its synthesis, and relevant experimental protocols.

Molecular Structure and Identification

This compound is chemically known as 1,3,3-trimethyl-2-norbornanyl acetate.[5][6] The compound exists as a mixture of α- and β-isomers.

CAS Number: 13851-11-1[1][6][7]

Molecular Formula: C₁₂H₂₀O₂[1][6]

Molecular Weight: 196.29 g/mol [8][9]

Synonyms:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound:

| Property | Value | Unit |

| Physical Description | Colorless mobile liquid with a mild, sweet, fir needle oil-type odor.[4] | - |

| Boiling Point | 220[2] | °C |

| Density | 0.98[2] | g/mL at 25 °C |

| Specific Gravity | 0.97300 to 0.97900[1] | at 25.00 °C |

| Refractive Index | 1.45600 to 1.46200[1] | at 20.00 °C |

| Flash Point | 75.56[1] | °C |

| Water Solubility | 23.23 (estimated)[1][4] | mg/L at 25 °C |

| Log Kow (calculated) | 3.86[4] | - |

Experimental Protocols: Synthesis of this compound

This compound is commercially prepared through the esterification of fenchyl alcohol.[1][2] A common method involves the reaction of fenchyl alcohol with acetic anhydride, often in the presence of a catalyst.[8][11]

Objective: To synthesize this compound via the esterification of fenchyl alcohol with acetic anhydride.

Materials:

-

Fenchol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol)

-

Acetic anhydride

-

Catalyst (e.g., pyridine)[2]

-

30% Sodium Hydroxide (NaOH) solution

-

Glass reaction vessel

-

Heating and stirring apparatus

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Esterification:

-

In a glass reaction vessel, combine fenchol, acetic anhydride, and the catalyst. A reported mass ratio for this reaction is 1 part fenchol to 0.73 parts acetic anhydride and 0.08 parts catalyst.[11]

-

Heat the mixture to approximately 120 °C while stirring continuously.[11] Maintain this temperature for about 3 hours to allow the esterification reaction to proceed.[11]

-

-

Neutralization and Washing:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add a 30% sodium hydroxide solution to neutralize any unreacted acetic anhydride and the catalyst.[11] This step should be performed with caution as it is an exothermic reaction.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any remaining acid.

-

Finally, wash with brine (saturated sodium chloride solution) to aid in the separation of the organic and aqueous layers.

-

-

Purification:

-

Separate the organic layer containing the crude this compound.

-

Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain high-purity this compound.[11]

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound, 13851-11-1 [thegoodscentscompany.com]

- 2. This compound | 13851-11-1 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. foreverest.org [foreverest.org]

- 5. This compound (CAS 13851-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. foreverest.net [foreverest.net]

- 9. 1,3,3-Trimethyl-2-norbornanyl acetate | C12H20O2 | CID 107217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nmppdb.com.ng [nmppdb.com.ng]

- 11. CN103012130A - Method for preparing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Fenchyl Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fenchyl acetate, a bicyclic monoterpenoid ester. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the methodologies for their acquisition. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its bicyclic structure and acetyl group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH-OAc | ~4.7 | d | ~7.5 |

| -C(=O)-CH₃ | ~2.0 | s | - |

| Bridgehead -CH- | ~1.8 | m | - |

| -CH₂- | ~1.7 - 1.2 | m | - |

| Bridgehead -C(CH₃)₂- CH₃ | ~1.1 | s | - |

| Bridgehead -C(CH₃)₂- CH₃ | ~1.0 | s | - |

| Bridgehead -C-CH₃ | ~0.9 | s | - |

Note: Exact chemical shifts and coupling constants may vary slightly depending on the specific experimental conditions, including solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon Assignment | Chemical Shift (δ) ppm |

| -C =O | ~170 |

| -C H-OAc | ~80 |

| Bridgehead C | ~50 |

| Bridgehead C (CH₃)₂ | ~48 |

| -C H₂- | ~40, 30, 25 |

| -C(=O)-C H₃ | ~21 |

| Bridgehead -C(C H₃)₂ | ~28, 22 |

| Bridgehead -C-C H₃ | ~15 |

Note: These are approximate chemical shift values. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring NMR spectra of monoterpenoids like this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 |

| C-O (Ester) | Stretch | ~1240 |

| C-H (sp³) | Stretch | ~2960-2870 |

| C-H (sp³) | Bend | ~1465, 1370 |

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of liquid samples.

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. This compound is a volatile compound and is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 196 | < 5 | [M]⁺ (Molecular Ion) |

| 136 | ~30 | [M - CH₃COOH]⁺ |

| 121 | ~40 | [C₉H₁₃]⁺ |

| 93 | ~25 | [C₇H₉]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 43 | ~75 | [CH₃CO]⁺ |

Note: The fragmentation pattern and relative intensities can vary depending on the ionization method and energy.[1]

Experimental Protocol for GC-MS

The following is a general protocol for the GC-MS analysis of this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as hexane or ethyl acetate.

GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 10 °C/min to 240 °C

-

Hold: 5 min at 240 °C

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility of Fenchyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchyl acetate, a bicyclic monoterpenoid ester, is a significant contributor to the aroma of various essential oils and is widely utilized in the fragrance, flavor, and pharmaceutical industries. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in formulation development, extraction processes, and as a reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for such experiments.

This compound is generally characterized as a colorless to pale yellow liquid with a fresh, camphoraceous, and slightly fruity aroma. It is known to be soluble in alcohols, oils, and other common organic solvents, while exhibiting low solubility in water.[1][2]

Quantitative Solubility Data

The available quantitative data on the solubility of this compound in organic solvents is limited. The following table summarizes the known values. For context and comparative purposes, qualitative solubility information for the structurally similar terpene acetates, bornyl acetate and isobornyl acetate, is also included. The general consensus is that these terpene acetates are readily soluble in most organic solvents.[3][4][5][6]

| Solvent Family | Solvent | This compound | Bornyl Acetate | Isobornyl Acetate | Temperature (°C) |

| Alcohols | 70% Ethanol (v/v) | 1:6 (v/v)[7] | Soluble[1] | Readily Soluble[5] | 20 |

| 95% Ethanol (v/v) | 1:1 (v/v)[7] | Soluble[1] | Readily Soluble[5] | 20 | |

| Methanol | Miscible (Expected) | Slightly Soluble[8] | Miscible[3] | Not Specified | |

| Ethers | Diethyl Ether | Miscible (Expected) | Soluble[1] | Miscible[3] | Not Specified |

| Ketones | Acetone | Miscible (Expected) | Not Specified | Miscible[3] | Not Specified |

| Halogenated Alkanes | Dichloromethane | Miscible (Expected) | Not Specified | Miscible[3] | Not Specified |

| Chloroform | Miscible (Expected) | Slightly Soluble[8] | Miscible[3] | Not Specified | |

| Apolar Solvents | Hexane | Miscible (Expected) | Not Specified | Not Specified | Not Specified |

| Oils | Fixed and Volatile Oils | Soluble[2] | Soluble[1] | Soluble[4] | Not Specified |

Note: "Miscible (Expected)" indicates that while specific quantitative data was not found for this compound, its chemical structure and the known solubility of similar compounds suggest high solubility. Further experimental verification is recommended.

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method, followed by quantitative analysis using gas chromatography (GC).

Objective

To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity column)

-

Syringes for sample injection

-

Data acquisition and processing software

Procedure

3.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved this compound is visible at the bottom of the vial after equilibration.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to keep the excess solid in suspension.

3.2. Sample Preparation for Analysis

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the constant temperature for at least 2 hours to allow the excess this compound to settle.

-

Alternatively, for faster separation, centrifuge the vials at a moderate speed for 15-20 minutes at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the undissolved this compound at the bottom.

-

Accurately dilute the aliquot with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the GC calibration curve.

3.3. Gas Chromatography (GC) Analysis

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp up to a final temperature (e.g., 220 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL (or as appropriate for the instrument).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Inject each standard solution into the GC and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the GC under the same conditions as the standards.

-

Record the peak area for this compound.

-

Data Analysis and Calculation

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. Bornyl acetate [chembk.com]

- 2. foreverest.net [foreverest.net]

- 3. Page loading... [wap.guidechem.com]

- 4. Isobornyl acetate: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 5. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scent.vn [scent.vn]

- 8. chemicalbull.com [chemicalbull.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Fenchyl Acetate

Abstract

Fenchyl acetate is a monoterpenoid ester recognized for its characteristic sweet, pine-like aroma, leading to its widespread use in the fragrance and flavor industries.[1][2][3] Understanding its thermal stability and decomposition profile is critical for quality control, formulation development, and ensuring stability during processing and storage. Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound based on its physicochemical properties and data from analogous essential oil components. It outlines a detailed experimental protocol for conducting TGA and presents a framework for data interpretation. While direct experimental TGA data for this compound is not extensively available in published literature, this guide constructs a robust predictive analysis to serve as a valuable resource for researchers.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is essential for interpreting its thermal behavior. The compound is a volatile ester, and its thermal profile is expected to be dominated by evaporation under typical TGA conditions. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₀O₂ | [4][5] |

| Molecular Weight | 196.29 g/mol | [4][5] |

| Appearance | Colorless clear liquid | [2][6] |

| Boiling Point | 220 °C at 760 mmHg | [1] |

| Density | ~0.98 g/mL at 25 °C | [1] |

| Flash Point | 75.56 °C - 76 °C (Closed Cup) | [2] |

| Vapor Pressure | 0.117 mmHg at 25 °C (estimated) | [2][6] |

| Solubility | Insoluble in water; Soluble in alcohol | [2][6] |

Predicted Thermal Behavior and Data Interpretation

Based on its high volatility and a boiling point of 220 °C, this compound is expected to exhibit a single, well-defined weight loss step in a TGA experiment conducted under an inert atmosphere (e.g., nitrogen). This mass loss corresponds to its complete evaporation.[1] The analysis of other essential oils and their components by TGA shows similar behavior, where a single-step evaporation process is observed, typically concluding around the component's boiling point.[7][8]

The TGA thermogram would show a stable baseline at 100% mass until the onset of evaporation. The Derivative Thermogravimetry (DTG) curve, which represents the rate of mass change, will show a single distinct peak. The temperature at the apex of this DTG peak corresponds to the point of the maximum rate of evaporation.

Predicted Quantitative TGA Data

The following table summarizes the expected quantitative results from a TGA analysis of this compound under a standard nitrogen atmosphere.

| Parameter | Predicted Value Range | Description |

| Onset Temperature (T_onset) | 100 - 120 °C | The temperature at which significant mass loss begins. |

| Peak Temperature (T_peak) | 160 - 190 °C | The temperature of the maximum rate of mass loss, as indicated by the DTG curve peak. |

| Endset Temperature | ~220 - 240 °C | The temperature at which the evaporation process is complete. |

| Total Mass Loss | 99 - 100% | Represents the complete volatilization of the sample. |

| Residue at 600 °C | < 1% | Indicates the absence of non-volatile impurities or decomposition products under inert conditions. |

Experimental Protocol for TGA of this compound

This section provides a detailed methodology for performing a thermogravimetric analysis of a volatile liquid sample like this compound. The protocol is based on standard TGA practices for essential oils and other volatile organic compounds.[9][10]

Instrumentation and Parameters

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Standard aluminum or platinum pan (40-100 µL).

-

Sample Size: 5 - 10 mg. A smaller sample size is recommended for volatile liquids to prevent crucible overflow and ensure uniform heating.[9]

-

Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar).

-

Flow Rate: 20 - 50 mL/min.[9]

-

Heating Rate: 10 °C/min (A common rate for standard analysis).

-

Temperature Range: 25 °C to 350 °C. The range should extend beyond the boiling point to ensure a stable final baseline.

Experimental Procedure

-

Instrument Preparation: Turn on the TGA instrument and the gas supply. Allow the system to stabilize.

-

Tare Crucible: Place an empty sample crucible in the TGA furnace and perform a tare to zero the balance.

-

Sample Loading: Remove the crucible. Under a fume hood, carefully dispense 5-10 mg of this compound into the crucible using a micropipette.

-

Loading into TGA: Immediately place the loaded crucible back onto the TGA balance to minimize evaporative loss before the run begins.

-

Run Initiation: Start the pre-defined thermal method. The furnace will seal and purge with nitrogen before initiating the temperature ramp.

-

Data Collection: The instrument will record the sample mass as a function of temperature.

-

Post-Analysis: Once the run is complete, the furnace will cool. The collected data (TGA and DTG curves) can then be exported for analysis.

Visualizations: Workflows and Logical Diagrams

The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical process of the thermogravimetric analysis of this compound.

Caption: TGA experimental workflow from preparation to data analysis.

References

- 1. This compound | 13851-11-1 [chemicalbook.com]

- 2. This compound, 13851-11-1 [thegoodscentscompany.com]

- 3. foreverest.net [foreverest.net]

- 4. This compound (CAS 13851-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. parchem.com [parchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epfl.ch [epfl.ch]

- 10. rsdjournal.org [rsdjournal.org]

Fenchyl Acetate: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchyl acetate is a bicyclic monoterpenoid ester naturally occurring in a variety of plants, including fennel (Foeniculum vulgare), and is a significant component of many essential oils.[1] Traditionally associated with fragrance and flavoring applications, emerging scientific evidence suggests a broader range of biological activities for this compound and its related compounds, indicating its potential for therapeutic applications. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound, with a focus on its diuretic, antimicrobial, antioxidant, and anti-inflammatory properties.

Physicochemical Properties

This compound is a colorless liquid with a mild, sweet, and camphoraceous odor. Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | |

| Molecular Weight | 196.29 g/mol | |

| CAS Number | 13851-11-1 | |

| Appearance | Colorless liquid | |

| Boiling Point | ~224 °C | |

| Solubility | Insoluble in water; soluble in ethanol and oils |

Potential Biological Activities

Diuretic Activity

A significant body of evidence supports the diuretic potential of this compound. Studies in rat models have demonstrated that oral administration of this compound leads to a dose-dependent increase in urine output and electrolyte excretion, comparable to the effects of the conventional diuretic furosemide.

Quantitative Data: Diuretic Activity

| Parameter | Control | This compound (100 mg/kg) | This compound (200 mg/kg) | This compound (400 mg/kg) | Furosemide (10 mg/kg) |

| Urine Volume (mL/8h) | 2.1 ± 0.2 | 3.2 ± 0.3 | 4.1 ± 0.4 | 5.2 ± 0.5 | 5.5 ± 0.4 |

| Na⁺ Excretion (mmol/8h) | 0.3 ± 0.05 | 0.5 ± 0.07 | 0.7 ± 0.09 | 0.9 ± 0.1 | 1.0 ± 0.1 |

| K⁺ Excretion (mmol/8h) | 0.2 ± 0.04 | 0.3 ± 0.05 | 0.4 ± 0.06 | 0.5 ± 0.07 | 0.6 ± 0.08 |

Experimental Protocol: In Vivo Diuretic Activity Assay in Rats

-

Animal Model: Male Wistar rats (200-250 g) are housed in metabolic cages to allow for the collection of urine.

-

Acclimatization: Animals are acclimatized for at least 3 days before the experiment, with free access to food and water.

-

Hydration: Prior to the administration of test compounds, all animals receive a saline load (0.9% NaCl, 25 mL/kg, p.o.) to ensure a uniform state of hydration.

-

Treatment Groups:

-

Control group: Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Test groups: this compound suspended in the vehicle at various doses (e.g., 100, 200, 400 mg/kg, p.o.).

-

Standard group: Furosemide (10 mg/kg, p.o.).

-

-

Urine Collection and Analysis: Urine is collected at regular intervals (e.g., every hour for 8 hours). The total volume of urine is measured, and electrolyte concentrations (Na⁺ and K⁺) are determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: The diuretic action is calculated as the ratio of urine excretion in the test and standard groups to that of the control group. Diuretic activity is calculated as the ratio of the diuretic action of the test substance to that of the standard drug.

Signaling Pathway: Diuretic Mechanism of Action

The diuretic effect of this compound is believed to be mediated, at least in part, through the nitric oxide (NO) signaling pathway. This compound may stimulate the production of NO, which in turn can lead to vasodilation of renal blood vessels, increasing renal blood flow and the glomerular filtration rate, ultimately resulting in increased urine production.

Diuretic signaling pathway of this compound.

Antimicrobial Activity

While specific data for this compound is limited, related compounds and essential oils rich in this compound have demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi. Fenchone, a structurally similar ketone, has shown activity against Candida albicans.[2][3] Furthermore, fennel seed extract has exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA).[4]

Quantitative Data: Antimicrobial Activity of Related Compounds

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Fenchone | Candida albicans | 8 | [2][3] |

| Fenchyl alcohol | Candida albicans | 1000-3000 | [5] |

| Fennel Seed Extract | Staphylococcus aureus (MRSA) | 500 | [4] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth. A range of concentrations should be tested.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive control: A known antibiotic or antifungal agent.

-

Negative control: Broth with the microbial inoculum and the solvent used to dissolve this compound (to rule out solvent effects).

-

Sterility control: Broth only.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for MIC determination.

Antioxidant Activity

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.

-

Sample Preparation: A series of concentrations of this compound are prepared in methanol.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound concentration.

-

Add the DPPH solution to each well.

-

A control well should contain methanol and the DPPH solution.

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity

Monoterpenes and their esters, including compounds structurally related to this compound like bornyl acetate, have been shown to possess anti-inflammatory properties.[6] The proposed mechanisms of action involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.

-

Incubation: The cells are incubated for a period sufficient to induce an inflammatory response (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The percentage inhibition of NO and cytokine production by this compound is calculated by comparing the levels in treated cells to those in LPS-stimulated cells without treatment. The IC50 value for the inhibition of each mediator can then be determined.

Signaling Pathway: Putative Anti-inflammatory Mechanism of Monoterpenes

The anti-inflammatory effects of monoterpenes are often attributed to their ability to interfere with pro-inflammatory signaling cascades. A plausible mechanism for this compound involves the inhibition of the NF-κB pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Monoterpenes may inhibit this process, thereby reducing the production of inflammatory mediators.

References

- 1. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Antibiofilm and Antihyphal Activities of Cedar Leaf Essential Oil, Camphor, and Fenchone Derivatives against Candida albicans [frontiersin.org]

- 6. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenchyl Acetate in a Novel Plant Species: A Technical Guide for Researchers

Introduction

Fenchyl acetate, a monoterpenoid ester, is a valuable aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2][3] It is known for its characteristic pine and balsamic aroma.[3] While present in various plants like fennel and rosemary, the discovery of novel plant species with high concentrations of this compound is of significant interest for industrial and research purposes.[2][3] This technical guide focuses on the recent identification of Strobilanthes sessilis Nees, a plant endemic to the southern Western Ghats of India, as an exceptionally rich source of endo-fenchyl acetate.[4][5] This discovery presents a promising new natural source for this valuable compound.

Quantitative Data Presentation: this compound Content in Various Plant Species

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The essential oil from the inflorescence of Strobilanthes sessilis has been found to contain an remarkably high percentage of endo-fenchyl acetate.[4][5] The following table summarizes the quantitative data of this compound found in the essential oils of Strobilanthes sessilis and other selected plant species for comparison.

| Plant Species | Plant Part | This compound Content (%) | Reference |

| Strobilanthes sessilis Nees | Inflorescence | 89.33 (endo-fenchyl acetate) | [4][5] |

| Alpinia calcarata Rosc. | Root | 51.34 | [6] |

| Stem Sheath | 19.16 | [6] | |

| Rhizomes | 9.14 | [7] | |

| Foeniculum vulgare Mill. (Fennel) | Stem | 35.3 | [8][9] |

| Ferula tingitana L. | Flower & Leaves | Present (exact % not specified) | [10] |

| Chaerophyllum macrospermum | Seeds | 12.7 (α-fenchyl acetate) | [5] |

Experimental Protocols